molecular formula C11H10F2N2 B11896482 6,8-Difluoro-2,3-dimethylquinolin-4-amine

6,8-Difluoro-2,3-dimethylquinolin-4-amine

Cat. No.: B11896482
M. Wt: 208.21 g/mol
InChI Key: RUDYUKPCMIVOHG-UHFFFAOYSA-N
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Description

6,8-Difluoro-2,3-dimethylquinolin-4-amine is a fluorinated quinoline derivative with the molecular formula C11H10F2N2 and a molecular weight of 208.21 g/mol . This compound is known for its unique chemical properties, which make it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Difluoro-2,3-dimethylquinolin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-difluoroaniline with pyridine-3-carbaldehyde and allylmagnesium bromide . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Companies like ChemScene offer bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions: 6,8-Difluoro-2,3-dimethylquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions: Reagents such as allylmagnesium bromide, pyridine-3-carbaldehyde, and various nucleophiles are commonly used in these reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products: The major products formed from these reactions include various substituted quinolines, which can have different functional groups introduced into the quinoline ring .

Scientific Research Applications

6,8-Difluoro-2,3-dimethylquinolin-4-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6,8-Difluoro-2,3-dimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The incorporation of fluorine atoms into the quinoline ring enhances its biological activity and provides unique properties that can be exploited in various applications . The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

  • 6-Fluoro-4-methylquinoline
  • 2,4-Difluoroaniline
  • Fluoroquinolones

Comparison: 6,8-Difluoro-2,3-dimethylquinolin-4-amine stands out due to its dual fluorine substitution, which imparts unique chemical and biological properties. Compared to other fluorinated quinolines, this compound offers enhanced reactivity and potential for diverse applications in medicine and industry .

Properties

Molecular Formula

C11H10F2N2

Molecular Weight

208.21 g/mol

IUPAC Name

6,8-difluoro-2,3-dimethylquinolin-4-amine

InChI

InChI=1S/C11H10F2N2/c1-5-6(2)15-11-8(10(5)14)3-7(12)4-9(11)13/h3-4H,1-2H3,(H2,14,15)

InChI Key

RUDYUKPCMIVOHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=CC(=CC2=C1N)F)F)C

Origin of Product

United States

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